molecular formula C11H15N3O4S B2592871 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide CAS No. 1903219-09-9

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B2592871
CAS No.: 1903219-09-9
M. Wt: 285.32
InChI Key: JUJSXKNJVYAVHV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The sulfonamide nitrogen is further functionalized with a propyl chain terminating in a 1,2-oxazol-4-yl moiety. The compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX, ORTEP-III) for precise conformational analysis .

Properties

IUPAC Name

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-8-11(9(2)18-14-8)19(15,16)13-5-3-4-10-6-12-17-7-10/h6-7,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSXKNJVYAVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide typically involves the formation of the oxazole rings followed by the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole rings. The sulfonamide group is then introduced through a sulfonation reaction using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazole rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds with fewer double bonds.

Scientific Research Applications

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives with heterocyclic substituents. Below is a structural and functional comparison with analogous molecules:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Substituents on Sulfonamide Nitrogen Key Functional Groups Hypothetical Properties
3,5-Dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide 1,2-Oxazole-4-sulfonamide 3-(1,2-Oxazol-4-yl)propyl Dual oxazole, sulfonamide High polarity due to oxazole rings; moderate lipophilicity
AM-2233 (N-Benzyl-N-isopropyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide) 1,2-Oxazole-4-sulfonamide Benzyl, isopropyl Benzyl, branched alkyl Increased lipophilicity (LogP ~3.5*); enhanced membrane permeability
HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) Piperazine 2,5-Dimethylphenoxypropyl Phenoxy, piperazine Basic character (due to piperazine); potential for cation-π interactions

Notes:

  • HBK17 replaces the sulfonamide with a piperazine moiety, altering electronic properties and hydrogen-bonding patterns .
  • Functional Implications: Lipophilicity: AM-2233’s benzyl group likely increases LogP relative to the target compound’s oxazolylpropyl chain, which may reduce passive diffusion but improve aqueous solubility . Hydrogen Bonding: The dual oxazole rings in the target compound could form stronger intermolecular interactions compared to HBK17’s phenoxy group, as suggested by graph-set analysis in crystallography .

Research Findings and Methodological Insights

Crystallographic Analysis

The structural determination of such compounds relies on software like SHELXL (for refinement) and ORTEP-3 (for graphical representation). For example, SHELX’s robustness in handling high-resolution data ensures accurate bond-length measurements, critical for confirming the oxazole-propyl linkage in the target compound .

Hydrogen-Bonding Patterns

Etter’s graph-set theory highlights that the oxazole rings in the target compound may adopt R₂²(8) motifs (two donor-acceptor pairs), stabilizing crystal lattices more effectively than AM-2233’s benzyl-dominated packing .

Pharmacological Potential

While direct activity data for the target compound is unavailable, analogs like AM-2233 and HBK17 suggest possible applications in kinase inhibition or GPCR modulation. The oxazole-sulfonamide scaffold is known to interact with ATP-binding pockets, while piperazine derivatives (e.g., HBK17) often target serotonin receptors .

Biological Activity

3,5-Dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its structural formula is as follows:

C11H15N3O4S\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_4\text{S}
PropertyValue
Molecular Weight275.32 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical pathways such as bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it has been shown to modulate various signaling pathways associated with cancer cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. It has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

Significant studies have focused on the anticancer potential of this compound. A notable study evaluated its effects on various cancer cell lines:

Cell LineCC50 (µM)Selectivity Index (SI)
HT29 (Colorectal cancer)58.43
MCF7 (Breast cancer)75.02
A549 (Lung cancer)70.02.5

The selectivity index indicates that the compound is less toxic to normal cells compared to cancer cells, highlighting its potential for therapeutic use in oncology .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Colorectal Cancer Treatment : A study involving HT29 cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin and fluorouracil .
  • Bacterial Infections : In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of Staphylococcus aureus, showing promising results that warrant further investigation into their clinical applicability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide, and how can purity be maximized?

  • Methodology :

  • Multi-step synthesis : Begin with sulfonylation of 3,5-dimethylisoxazole-4-sulfonyl chloride with 3-(1,2-oxazol-4-yl)propan-1-amine under inert conditions (e.g., nitrogen atmosphere). Use polar aprotic solvents (e.g., DMF or acetonitrile) and a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purity optimization : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Key techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at oxazole 3,5-positions; propyl linker integration). Compare shifts with analogous sulfonamides .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., sulfonamide cleavage at ~120-150 m/z) .
  • Elemental analysis : Validate empirical formula (C₁₁H₁₄N₃O₃S) with ≤0.4% deviation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this sulfonamide derivative?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in DMSO/water (7:3 v/v) at 4°C.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Process data with SHELXT for structure solution and SHELXL for refinement, focusing on anisotropic displacement parameters for sulfur and oxygen atoms .
  • Validation : Check for hydrogen bonding (e.g., N–H⋯O interactions) using ORTEP-3 for graphical representation .

Q. What strategies address contradictions in biological activity data across studies involving this compound?

  • Approach :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., oxazole methyl groups, propyl linker length) and test in vitro against target enzymes (e.g., carbonic anhydrase isoforms) .
  • Data normalization : Use standardized assays (e.g., fluorescence-based inhibition assays) with controls for pH, temperature, and solvent effects. Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
  • Meta-analysis : Compare results across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers or assay-specific artifacts .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

  • Analysis :

  • Graph set theory : Classify hydrogen bonds (e.g., R₂²(8) motifs between sulfonamide N–H and oxazole oxygen) using SHELXL -derived geometry .
  • Thermal stability : Correlate melting points (DSC data) with intermolecular interaction density. High hydrogen-bond density often correlates with higher thermal stability (>200°C) .

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